molecular formula C13H12N2S B1333186 4-(2-Thienyl)-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 497178-55-9

4-(2-Thienyl)-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No. B1333186
M. Wt: 228.31 g/mol
InChI Key: XBQSFUJINLTQDK-UHFFFAOYSA-N
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Description

The compound is a benzodiazepine derivative with a thiophene ring . Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The thiophene is a five-membered ring consisting of four carbon atoms and a sulfur atom .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized using various methods . For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using methods such as Density Functional Theory (DFT) calculations . These methods can provide detailed information about the molecular geometry and electronic structure of the compound.

Scientific Research Applications

Synthesis and Reactivity

4-(2-Thienyl)-2,3-dihydro-1H-1,5-benzodiazepine and its derivatives are primarily studied for their synthesis and chemical reactivity. A notable method for synthesizing 2,4-di(hetero)aryl substituted 2,3-dihydro 1,5-benzodiazepines involves a three-component one-pot process initiated by a coupling-isomerization sequence, followed by a cyclocondensation with various anilines (Müller & Baum, 2000). Another approach for the synthesis of 1H-1,5-benzodiazepine derivatives involves using heteroaromatic ketones and highlighting the structural analysis of specific benzodiazepine derivatives (Jung et al., 2007).

Regioselective Synthesis

Research also emphasizes the regioselective synthesis of novel compounds. For instance, the synthesis of new 3-benzyl-1,10-diaryl-4 H ,10 H -thieno[3,4- c ][1,5]benzothiazepines from specific thiophenones and o-aminothiophenol showcases a tandem sequence of reactions leading to regioselective outcomes (Karthikeyan & Perumal, 2007). Furthermore, studies on nucleophilic substitution in 1,5-benzodiazepin-2-ones demonstrate the potential for producing various substituted benzodiazepines (Bozhanov & Ivonin, 2013).

Novel Synthesis Methods

Innovative synthesis methods have been developed, such as synthesizing 1,5-benzodiazepine derivatives under microwave irradiation without solvent, showcasing a rapid and high-yielding reaction process (Pozarentzi et al., 2002). An efficient synthesis method catalyzed by potassium aluminium sulfate dodecahydrate has also been used for synthesizing 1,5-benzodiazepine derivatives, emphasizing their potential antioxidant activity (Bhat et al., 2012).

Sensor Applications

One specific application in sensor technology involves using 4-(2-Thienyl)-2,3-dihydro-1H-1,5-benzodiazepine derivatives in the construction of highly selective and sensitive Ag+ membrane sensors. This showcases the compound's potential in ion recognition and sensor development (Ganjali et al., 2006).

Safety And Hazards

Based on the Safety Data Sheet for a related compound, 4-(2-Thienyl)butyric acid, it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause severe skin burns, eye damage, and respiratory irritation .

Future Directions

Thiophene and benzodiazepine derivatives have potential applications in various fields, including material science and medicinal chemistry . Future research could focus on exploring these applications further.

properties

IUPAC Name

4-thiophen-2-yl-2,3-dihydro-1H-1,5-benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2S/c1-2-5-11-10(4-1)14-8-7-12(15-11)13-6-3-9-16-13/h1-6,9,14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQSFUJINLTQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2N=C1C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378015
Record name 4-(Thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Thienyl)-2,3-dihydro-1H-1,5-benzodiazepine

CAS RN

497178-55-9
Record name 4-(Thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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